“4-Heptyn-2-ol” is a chemical compound with the molecular formula C7H12O . Its average mass is 112.170 Da and its monoisotopic mass is 112.088814 Da . It is also known by other names such as “4-Heptin-2-ol” and "Methyl 2-pentynyl carbinol" .
The molecular structure of “4-Heptyn-2-ol” can be represented by the InChI string: InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h7-8H,3,6H2,1-2H3
. This structure is available as a 2D Mol file or as a computed 3D SD file .
“4-Heptyn-2-ol” has a molecular weight of 112.1696 . The boiling point under reduced pressure is 341 K at a pressure of 0.019 bar .
4-Heptyn-2-ol is derived from various synthetic routes involving simpler alkyne and alcohol precursors. It belongs to the category of homopropargyl alcohols, which are significant intermediates in organic synthesis. The compound is recognized for its utility in producing other chemical derivatives and its potential biological activities, including antibacterial properties .
The synthesis of 4-Heptyn-2-ol can be approached through several methods, with one common route involving the reaction of acetone with bromoacetylene to yield 4-bromopentanone, which is subsequently converted into 4-Heptyn-2-ol . Another notable method is the Cadiot-Chodkiewicz coupling, which involves the reaction of terminal alkynes with organohalides under specific conditions to form internal alkynes like 4-Heptyn-2-ol.
The molecular structure of 4-Heptyn-2-ol consists of a seven-carbon chain with a hydroxyl group at the second carbon and a triple bond starting from the fourth carbon. The structural formula can be represented as follows:
4-Heptyn-2-ol participates in various chemical reactions typical of alcohols and alkynes. Key reactions include:
These reactions often require specific catalysts or conditions:
The mechanism of action for 4-Heptyn-2-ol primarily involves its reactivity as both an alcohol and an alkyne.
Studies have shown that the presence of the hydroxyl group significantly enhances nucleophilicity, facilitating various synthetic pathways .
4-Heptyn-2-ol exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C₇H₁₂O |
Boiling Point | ~148 °C |
Density | ~0.81 g/cm³ |
Solubility | Soluble in organic solvents |
Flash Point | ~30 °C |
These properties indicate its volatility and reactivity under certain conditions, making it suitable for various applications in organic synthesis.
4-Heptyn-2-ol finds applications in multiple fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2